1-Chloronaphthalene-2-carboxylic acid
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Overview
Description
1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Chlorination of Naphthalene: Direct chlorination of naphthalene followed by carboxylation can yield this compound. This process involves the substitution of a hydrogen atom with a chlorine atom and subsequent introduction of a carboxylic acid group.
Oxidation of 1-Chloronaphthalene: Oxidizing 1-chloronaphthalene using strong oxidizing agents like potassium permanganate (KMnO4) can produce this compound.
Grignard Reagent Method: Reacting 1-chloronaphthalene with a Grignard reagent followed by carbonation and acidification can also lead to the formation of this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce chlorinated quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products:
Oxidation Products: Chlorinated quinones.
Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.
Substitution Products: Various substituted naphthalenes
Scientific Research Applications
1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, including oxidative stress and inflammatory responses, contributing to its biological activities
Comparison with Similar Compounds
1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:
1-Chloronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
1,4-Dichloronaphthalene: Contains two chlorine atoms, resulting in distinct reactivity and applications
Properties
Molecular Formula |
C11H7ClO2 |
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Molecular Weight |
206.62 g/mol |
IUPAC Name |
1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
InChI Key |
CPIQIFZUPSNWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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